(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
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Overview
Description
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride: is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of transition metal catalysts and solvent-free conditions to minimize byproducts and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical transformations .
Biology and Medicine
Imidazole-containing compounds are known for their biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole
- 2H-imidazole
- Benzimidazole
Uniqueness
What sets (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride apart is its specific substitution pattern and the presence of the ethanamine group, which can confer unique biological and chemical properties .
Properties
CAS No. |
2742623-60-3 |
---|---|
Molecular Formula |
C11H15Cl2N3 |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
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